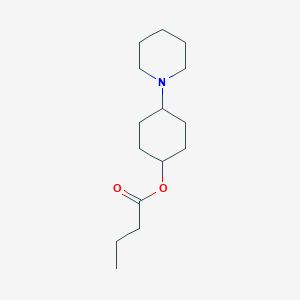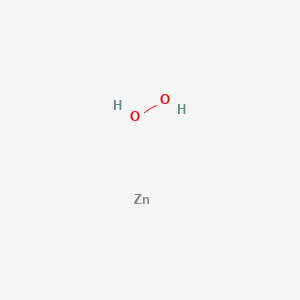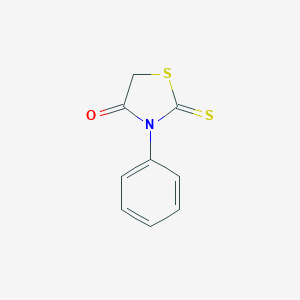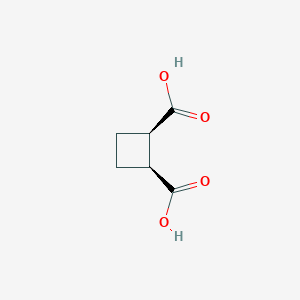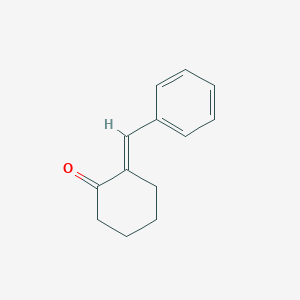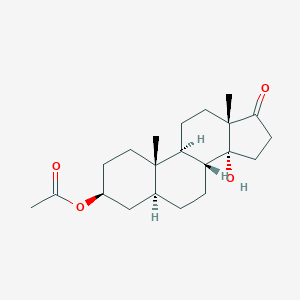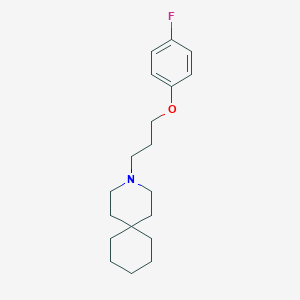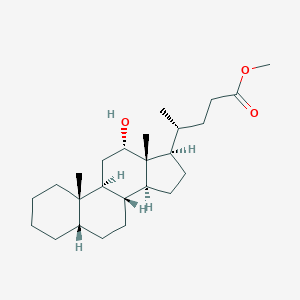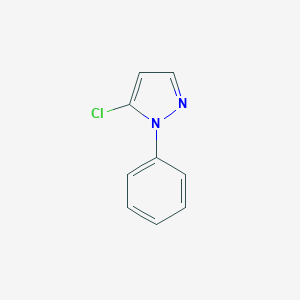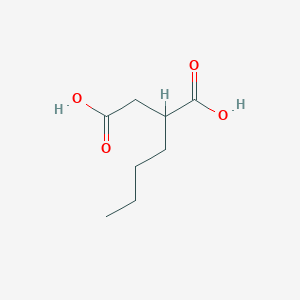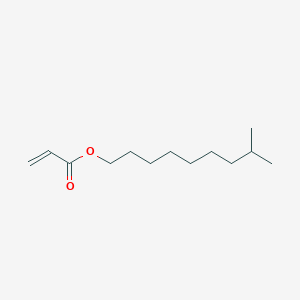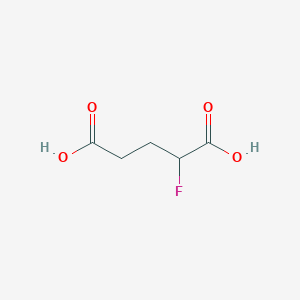
2-Fluoroglutaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroglutaric acid (2-FG) is a fluorinated derivative of glutaric acid, which is a dicarboxylic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.07 g/mol. 2-FG has been found to have potential applications in scientific research due to its unique properties, including its ability to inhibit enzymes and modulate metabolic pathways.
Mechanism Of Action
The mechanism of action of 2-Fluoroglutaric acid involves its inhibition of enzymes involved in the tricarboxylic acid cycle. Specifically, it inhibits the activity of succinate dehydrogenase and fumarate hydratase, which are involved in the conversion of succinate to fumarate and the conversion of fumarate to malate, respectively. This inhibition can lead to changes in cellular metabolism and energy production.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Fluoroglutaric acid depend on the specific metabolic pathways and enzymes that are affected by its inhibition. Inhibition of succinate dehydrogenase can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various effects on cellular function. Inhibition of fumarate hydratase can lead to an accumulation of fumarate, which has been shown to have various effects on cellular metabolism, including activation of hypoxia-inducible factor (HIF) signaling.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Fluoroglutaric acid in lab experiments is its ability to selectively inhibit specific enzymes involved in metabolic pathways. This can allow researchers to study the effects of specific metabolic pathways on cellular function. However, one limitation of using 2-Fluoroglutaric acid is its potential toxicity at high concentrations, which can affect cellular viability and function.
Future Directions
There are several potential future directions for research involving 2-Fluoroglutaric acid. One area of interest is the role of 2-Fluoroglutaric acid in cancer metabolism, as several studies have suggested that inhibition of fumarate hydratase by 2-Fluoroglutaric acid can lead to anti-tumor effects. Another area of interest is the development of 2-Fluoroglutaric acid analogs with improved selectivity and potency for specific enzymes and metabolic pathways. Additionally, further research is needed to determine the optimal concentrations and conditions for using 2-Fluoroglutaric acid in lab experiments.
Synthesis Methods
2-Fluoroglutaric acid can be synthesized through various methods, including fluorination of glutaric acid and oxidative decarboxylation of 2-fluorosuccinic acid. The latter method is preferred due to its higher yield and selectivity. In this method, 2-fluorosuccinic acid is oxidized using a suitable oxidant, such as potassium permanganate or hydrogen peroxide, to produce 2-Fluoroglutaric acid.
Scientific Research Applications
2-Fluoroglutaric acid has been found to have potential applications in scientific research, particularly in the fields of biochemistry and metabolism. It has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, such as succinate dehydrogenase and fumarate hydratase. This inhibition can lead to changes in cellular metabolism and energy production.
properties
CAS RN |
1578-67-2 |
|---|---|
Product Name |
2-Fluoroglutaric acid |
Molecular Formula |
C5H7FO4 |
Molecular Weight |
150.1 g/mol |
IUPAC Name |
2-fluoropentanedioic acid |
InChI |
InChI=1S/C5H7FO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
BBEYGPGFCBBSDN-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)F |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)F |
Other CAS RN |
1578-67-2 |
synonyms |
2-Fluoroglutaric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



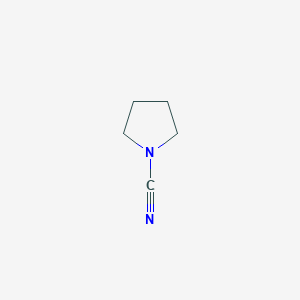
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

